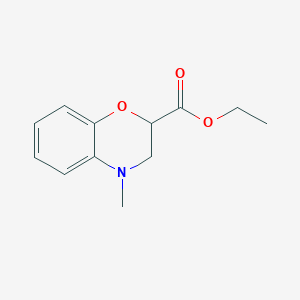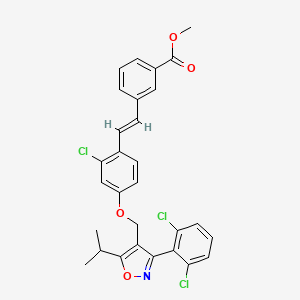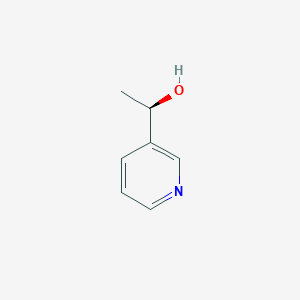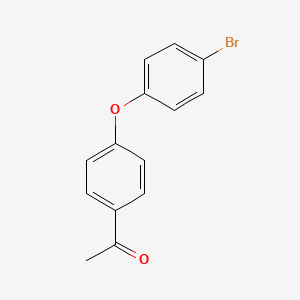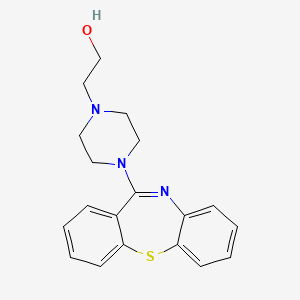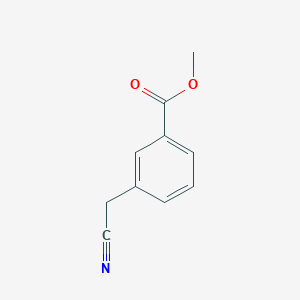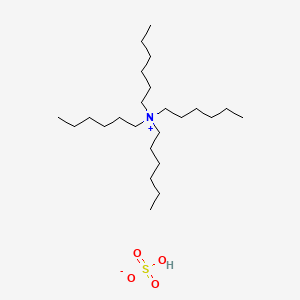
Tetrahexylammoniumhydrogensulfat
Übersicht
Beschreibung
Tetrahexylammonium hydrogensulfate is a quaternary ammonium salt with the chemical formula [CH3(CH2)5]4N(HSO4). It is primarily used as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases in various chemical reactions . This compound is also utilized in coatings, printing inks, rubber, glass, leather, and cosmetics .
Wissenschaftliche Forschungsanwendungen
Tetrahexylammonium hydrogensulfate has a wide range of scientific research applications:
Chemistry: Used as a phase-transfer catalyst to facilitate organic reactions in biphasic systems.
Biology: Employed in biochemical assays and studies involving ion pair chromatography.
Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in the production of coatings, printing inks, rubber, glass, leather, and cosmetics.
Wirkmechanismus
Tetrahexylammonium hydrogensulfate, also known as Tetrahexylammonium hydrogensulphate or Tetrahexylammonium hydrogen sulfate, is a quaternary ammonium salt . This compound has a variety of applications, particularly in the field of organic chemistry .
Target of Action
It is known that the compound is used as a phase-transfer catalyst in various organic reactions .
Mode of Action
As a phase-transfer catalyst, Tetrahexylammonium hydrogensulfate facilitates the transfer of a reactant from one phase to another, typically from an aqueous phase into an organic phase . This enhances the rate of reaction by bringing the reactants into closer proximity and improving their interaction .
Biochemical Pathways
Tetrahexylammonium hydrogensulfate is involved in several organic reactions. For instance, it has been used in the epoxidation of α,β-unsaturated ketones in a biphasic dichloromethane/water mixture using sodium perborate . It has also been used in the transfer hydrogenolysis of aryl bromides by aqueous sodium formate catalyzed by palladium-triphenylphosphine . Another application is in the carbonylation of benzylic and allylic bromides to synthesize carboxylic esters .
Pharmacokinetics
As a phase-transfer catalyst, it is likely to remain in the organic phase during reactions .
Result of Action
The primary result of Tetrahexylammonium hydrogensulfate’s action is the facilitation of organic reactions. By acting as a phase-transfer catalyst, it enables reactions to proceed more efficiently and at a faster rate .
Action Environment
The efficacy and stability of Tetrahexylammonium hydrogensulfate as a phase-transfer catalyst can be influenced by various environmental factors. These include the nature of the organic and aqueous phases, the temperature, and the presence of other substances . .
Biochemische Analyse
Biochemical Properties
Tetrahexylammonium hydrogen sulfate plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, enhancing the efficiency of reactions such as the conversion of benzylic halides to carboxylic acids . This compound interacts with various enzymes and proteins by altering their solubility and reactivity in different phases. For example, it can enhance the activity of enzymes involved in organic synthesis by improving substrate availability and reaction conditions .
Cellular Effects
Tetrahexylammonium hydrogen sulfate influences various cellular processes by affecting cell membrane integrity and permeability. It can disrupt cell signaling pathways by altering the distribution of ions across the cell membrane, leading to changes in cellular metabolism and gene expression. This compound has been shown to impact cell function by modulating the activity of ion channels and transporters, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of tetrahexylammonium hydrogen sulfate involves its interaction with biomolecules at the cellular level. It binds to specific sites on enzymes and proteins, leading to changes in their conformation and activity. This compound can inhibit or activate enzymes by altering their substrate affinity and catalytic efficiency. Additionally, tetrahexylammonium hydrogen sulfate can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrahexylammonium hydrogen sulfate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Long-term studies have shown that tetrahexylammonium hydrogen sulfate can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of tetrahexylammonium hydrogen sulfate vary with different dosages in animal models. At low doses, this compound can enhance cellular function and metabolic activity. At high doses, it can exhibit toxic effects, including cell membrane disruption and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
Tetrahexylammonium hydrogen sulfate is involved in various metabolic pathways, particularly those related to ion transport and phase-transfer catalysis. It interacts with enzymes such as cytochrome P450 and other oxidoreductases, influencing metabolic flux and metabolite levels. This compound can also affect the activity of cofactors and other small molecules involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, tetrahexylammonium hydrogen sulfate is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound are influenced by its interactions with cellular membranes and transport proteins .
Subcellular Localization
Tetrahexylammonium hydrogen sulfate exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to particular organelles, such as the mitochondria and lysosomes, through post-translational modifications and targeting signals. This localization allows the compound to modulate specific biochemical pathways and cellular processes, enhancing its overall efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrahexylammonium hydrogensulfate can be synthesized through the reaction of tetrahexylammonium hydroxide with sulfuric acid. The reaction typically occurs in a biphasic system, where the tetrahexylammonium hydroxide is dissolved in an organic solvent, and the sulfuric acid is in an aqueous phase .
Industrial Production Methods
Industrial production methods for tetrahexylammonium hydrogen sulfate involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahexylammonium hydrogensulfate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by phase-transfer catalysis.
Reduction: It can be involved in reduction reactions, particularly in the presence of suitable reducing agents.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Sodium perborate in a biphasic dichloromethane/water mixture.
Reduction: Aqueous sodium formate catalyzed by palladium-triphenylphosphine.
Substitution: Various halides and nucleophiles under phase-transfer conditions.
Major Products Formed
Oxidation: Epoxides from α,β-unsaturated ketones.
Reduction: Hydrogenated products from aryl bromides.
Substitution: Carboxylic esters from benzylic and allylic bromides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium hydrogen sulfate: Another quaternary ammonium salt used as a phase-transfer catalyst.
Tetraethylammonium hydrogen sulfate: Similar in structure but with shorter alkyl chains.
Tetrahexylammonium bisulfate: A related compound with similar applications.
Uniqueness
Tetrahexylammonium hydrogensulfate is unique due to its longer alkyl chains, which provide greater lipophilicity and enhance its effectiveness as a phase-transfer catalyst in organic reactions .
Eigenschaften
CAS-Nummer |
32503-34-7 |
|---|---|
Molekularformel |
C24H52NO4S- |
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
tetrahexylazanium;sulfate |
InChI |
InChI=1S/C24H52N.H2O4S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |
InChI-Schlüssel |
RULHPTADXJPDSN-UHFFFAOYSA-L |
SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.OS(=O)(=O)[O-] |
Kanonische SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]S(=O)(=O)[O-] |
Key on ui other cas no. |
32503-34-7 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
20256-54-6 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tetrahexylammonium hydrogen sulfate in analyzing benzodiazepines in urine?
A: Tetrahexylammonium hydrogen sulfate acts as a phase-transfer catalyst in the extraction and derivatization of benzodiazepines from urine samples. [, ] This process involves two main steps:
- Extractive Alkylation: Tetrahexylammonium hydrogen sulfate facilitates the transfer of benzodiazepines from the aqueous urine matrix into an organic solvent (methylene chloride) where they react with methyl iodide to form methyl derivatives. These derivatives are more amenable to analysis using Gas Chromatography/Mass Spectrometry (GC/MS). []
Q2: Why is derivatization necessary for analyzing benzodiazepines using GC/MS?
A: Derivatization enhances the volatility and thermal stability of benzodiazepines, which are crucial factors for successful GC/MS analysis. The polar nature of underivatized benzodiazepines leads to poor peak shapes and low sensitivity in GC. Converting them into less polar, more volatile methyl derivatives through reaction with methyl iodide and Tetrahexylammonium hydrogen sulfate improves their chromatographic behavior and detectability. [, ]
Q3: Can Tetrahexylammonium hydrogen sulfate be used for analyzing other compounds besides benzodiazepines?
A: Yes, the research demonstrates the applicability of Tetrahexylammonium hydrogen sulfate for extracting and methylating Chlorophenoxyacetic acids from aqueous solutions. [] This suggests its potential use in analyzing a broader range of acidic compounds that require derivatization for efficient GC/MS analysis.
Q4: Are there alternative methods for analyzing benzodiazepines that don't require Tetrahexylammonium hydrogen sulfate?
A: While the provided research focuses on Tetrahexylammonium hydrogen sulfate, alternative derivatization reagents like N,O-bis(trimethylsilyl)trifluoroacetamide/trimethylchlorosilane can be used for preparing trimethylsilyl derivatives of benzodiazepines for GC/MS analysis. [] The choice of derivatization method depends on factors like desired sensitivity, selectivity, and compatibility with the analytical instrument.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


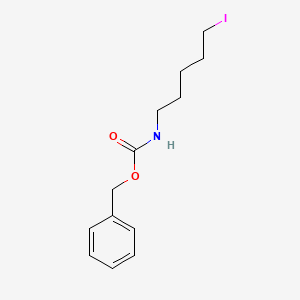
![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)
![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)

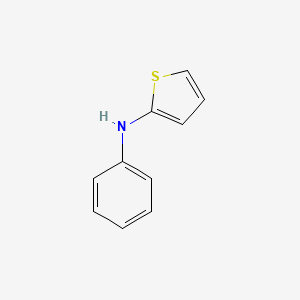
![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)

